Cas no 868223-52-3 (2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide)

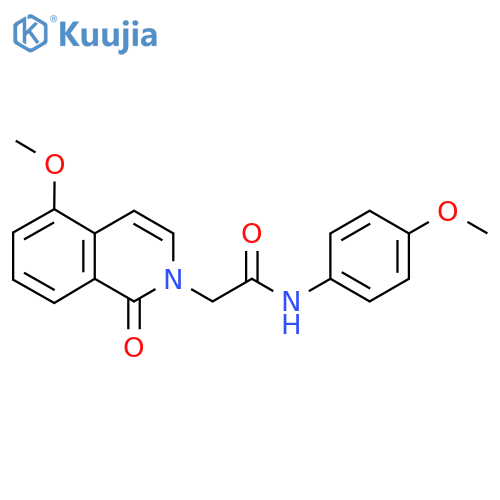

868223-52-3 structure

商品名:2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

- F1808-0034

- AKOS024610107

- MLS000419468

- CHEMBL1422495

- AB00660716-02

- 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide

- 868223-52-3

- HMS1654F06

- HMS2754I16

- 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

- SMR000320239

-

- インチ: 1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22)

- InChIKey: DBKFNKAIRVSDAK-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2C(N(C=CC=21)CC(NC1C=CC(=CC=1)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 338.12665706g/mol

- どういたいしつりょう: 338.12665706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 67.9Ų

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1808-0034-50mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-2μmol |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-10μmol |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-2mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-20μmol |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-4mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-5μmol |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-40mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-1mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1808-0034-5mg |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |

868223-52-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

868223-52-3 (2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量